2-(呋喃-2-基)-7-甲氧基喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

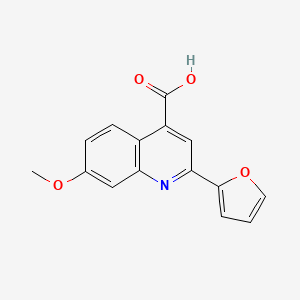

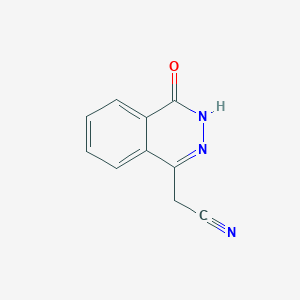

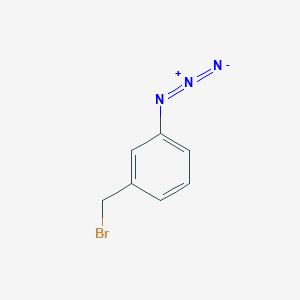

“2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid” is a complex organic compound that contains a furan ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring .

Synthesis Analysis

The synthesis of furan compounds has been a topic of interest in many studies . For instance, one study presents a protocol for the one-step synthesis of furan-2-carbaldehyde in quantitative yield using adapted Vilsmeier conditions . Another study discusses recent advances in the synthesis of furan compounds, where some classical methods have been modified and improved, while other new methods have been developed .Molecular Structure Analysis

The molecular structure of “2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid” is likely to be complex due to the presence of the furan and quinoline rings. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Quinoline is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring .Chemical Reactions Analysis

The chemical reactions involving furan compounds can be quite diverse. For instance, one study discusses the types of reactions applicable to furan platform chemicals (FPCs) and a variety of methods for the synthesis of chiral furans . Another study discusses the further oligomerization of furan compounds through the addition of hydrated derivatives, thus forming ether or ester bonds .科学研究应用

前药开发

与2-(呋喃-2-基)-7-甲氧基喹啉-4-羧酸相关的化合物的合成与研究表明在开发前药方面具有潜力。例如,已探索抗癌药物的硝基呋喃基甲基衍生物在缺氧实体瘤中选择性释放母体药物的潜力,这提示了一种靶向癌症治疗的途径(Berry 等人,1997 年)。

呋喃衍生物的合成

研究集中在合成部分氢化的呋喃衍生物,这对各种化学转化和药物应用至关重要。这些化合物已通过亚氨基 Diels-Alder(Povarov)反应等反应合成,导致形成环氧异吲哚并[2,1-a]-喹啉和喹啉羧酸,展示了它们在合成有机化学中的重要性(Zubkov 等人,2010 年)。

抗癌和抗菌剂

2-(呋喃-2-基)-7-甲氧基喹啉-4-羧酸的衍生物,例如 N-(2,4-二芳基四氢喹啉-1-基)呋喃-2-甲酰胺,已合成并表征其作为治疗剂的潜力。这些化合物表现出有效的抗癌、抗菌、抗真菌、抗炎和免疫调节特性,突出了它们在药物发现和药物化学中的重要性(Bonilla-Castañeda 等人,2022 年)。

生物基化学品生产

5-羟甲基糠醛(HMF)酶促氧化为呋喃-2,5-二羧酸(FDCA)代表了一种生产聚合物的生物基途径。FDCA 是聚合物生产的关键平台化学品,证明了呋喃衍生物在可持续材料科学中的作用。在环境条件下使用依赖 FAD 的酶将 HMF 转化为 FDCA 提供了一种传统化学合成的生态友好型替代品(Dijkman 等人,2014 年)。

酪氨酸酶抑制剂

在寻找新型生物活性化合物时,已探索合成新的 4-氧代喹唑啉-3(4H)-基)呋喃-2-甲酰胺衍生物作为酪氨酸酶抑制剂的潜力。这些化合物在超声波辐射下合成,表现出有效的抑制活性,表明它们在解决色素沉着过度症和通过分子对接研究探索其作用机制方面的效用(Dige 等人,2019 年)。

未来方向

The future directions for the study of “2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid” and similar compounds could involve exploring their potential applications in various fields. For instance, one study discusses the spectacular range of compounds that can be economically synthesized from biomass via furan platform chemicals (FPCs) .

作用机制

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics , suggesting that they may interact with multiple targets.

Mode of Action

Furan-containing compounds are known to participate in various chemical reactions, indicating that they might interact with their targets through multiple mechanisms .

Biochemical Pathways

Furan derivatives are known to be involved in a variety of biological processes , suggesting that they may affect multiple pathways.

Pharmacokinetics

The pharmacokinetics of furan derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .

Result of Action

Furan derivatives are known to exhibit a wide range of therapeutic advantages , suggesting that they may have multiple effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid can be influenced by various environmental factors . These factors can include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored or used .

属性

IUPAC Name |

2-(furan-2-yl)-7-methoxyquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c1-19-9-4-5-10-11(15(17)18)8-13(16-12(10)7-9)14-3-2-6-20-14/h2-8H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTMFKWLUOERII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2766276.png)

![5-Benzyl-2-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2766286.png)

![Tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2766290.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2766297.png)

![2-chloro-N-{3-[(pyrrolidin-2-ylidene)sulfamoyl]phenyl}acetamide](/img/structure/B2766298.png)